molecular formula C16H16INO3 B5513964 (NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine

(NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine

Cat. No.: B5513964
M. Wt: 397.21 g/mol
InChI Key: KCEAWVRPUOMIMZ-GIJQJNRQSA-N
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Description

(NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes an iodine atom, methoxy groups, and a methylphenylmethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine typically involves multi-step organic reactionsThe final step involves the formation of the hydroxylamine moiety through a condensation reaction with an appropriate amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the iodine atom can produce a variety of substituted benzene derivatives .

Scientific Research Applications

(NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations .

Properties

IUPAC Name

(NE)-N-[[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO3/c1-11-3-5-12(6-4-11)10-21-16-14(17)7-13(9-18-19)8-15(16)20-2/h3-9,19H,10H2,1-2H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEAWVRPUOMIMZ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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